5-(3-(4-fluorophenyl)-1H-pyrazol-5-yl)-3-(o-tolyl)-1,2,4-oxadiazole
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Overview
Description
5-(3-(4-fluorophenyl)-1H-pyrazol-5-yl)-3-(o-tolyl)-1,2,4-oxadiazole is a heterocyclic compound that features a combination of pyrazole and oxadiazole rings. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-(4-fluorophenyl)-1H-pyrazol-5-yl)-3-(o-tolyl)-1,2,4-oxadiazole typically involves the formation of the pyrazole and oxadiazole rings through cyclization reactions. Common starting materials might include substituted hydrazines and carboxylic acids or their derivatives. Reaction conditions often involve the use of dehydrating agents and catalysts to facilitate ring closure.
Industrial Production Methods
Industrial production methods would likely scale up the laboratory synthesis routes, optimizing for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole ring.
Reduction: Reduction reactions could target the oxadiazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions might occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound might be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, it could be investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine
In medicinal chemistry, it might be explored for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
Industrially, it could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. Molecular targets could include enzymes, receptors, or other proteins involved in disease pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-(3-(4-chlorophenyl)-1H-pyrazol-5-yl)-3-(o-tolyl)-1,2,4-oxadiazole
- 5-(3-(4-bromophenyl)-1H-pyrazol-5-yl)-3-(o-tolyl)-1,2,4-oxadiazole
Uniqueness
The presence of the fluorine atom in 5-(3-(4-fluorophenyl)-1H-pyrazol-5-yl)-3-(o-tolyl)-1,2,4-oxadiazole might confer unique properties, such as increased metabolic stability or altered electronic effects, compared to its chloro or bromo analogs.
Properties
CAS No. |
1037193-43-3 |
---|---|
Molecular Formula |
C18H13FN4O |
Molecular Weight |
320.327 |
IUPAC Name |
5-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-3-(2-methylphenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C18H13FN4O/c1-11-4-2-3-5-14(11)17-20-18(24-23-17)16-10-15(21-22-16)12-6-8-13(19)9-7-12/h2-10H,1H3,(H,21,22) |
InChI Key |
CZAHRIPYGHJQGF-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=CC(=NN3)C4=CC=C(C=C4)F |
solubility |
not available |
Origin of Product |
United States |
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